molecular formula C7H8N4O B11919022 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one CAS No. 89239-17-8

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one

Cat. No.: B11919022
CAS No.: 89239-17-8
M. Wt: 164.16 g/mol
InChI Key: SPIVBXVULDHEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one is a high-value chemical scaffold in medicinal chemistry and drug discovery. This compound belongs to a class of fused heterocycles that serve as critical core structures for developing potent enzyme inhibitors. Research indicates that analogs of pyrazolo[4,3-d]pyrimidin-7-one exhibit significant biological activities, particularly as anticancer agents. These compounds have been shown to function through mechanisms such as inducing apoptosis and inhibiting key cellular signaling pathways. For instance, specific 5-substituted analogs have been identified as mTOR inhibitors with nanomolar potency, demonstrating efficacy against a range of human cancer cell lines, including HeLa, CAKI-I, and PC-3 . Furthermore, the pyrazolo[4,3-d]pyrimidine core is a known pharmacophore in the design of kinase inhibitors. Structurally similar compounds have displayed potent inhibitory activity against various protein kinases, such as the Fibroblast Growth Factor Receptor (FGFR) and the Epidermal Growth Factor Receptor (EGFR), which are prominent targets in oncology research . This compound is also related to key intermediates used in synthetic organic chemistry, including the construction of more complex pharmaceutical agents . Researchers can utilize this versatile building block to explore new chemical space for multiple therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

89239-17-8

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

1,3-dimethyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3,6H,1-2H3

InChI Key

SPIVBXVULDHEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2C1=NC=NC2=O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Dicarbonyl Intermediates

A foundational approach involves the cyclization of 1,3-dicarbonyl precursors under acidic conditions. For example, heating 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1 ) in acetic anhydride with phosphoric acid at reflux yields pyrazolopyrimidinone intermediates (2 ). This method capitalizes on the reactivity of the nitrile and amino groups to form the fused pyrazolo[4,3-d]pyrimidinone core. The reaction typically achieves moderate yields (50–65%) and requires careful temperature control to avoid decomposition.

Urea-Mediated Cyclization

Palladium-Catalyzed Cross-Coupling and Functionalization

Buchwald-Hartwig Amination

Buchwald-Hartwig amination introduces nitrogen-containing substituents. Using Pd₂(dba)₃ and xantphos as ligands, pyrazole amines are coupled with chloropyrimidinones to form intermediates (61 , 62 ). Microwave irradiation at 130°C reduces reaction times to 1–2 hours, enhancing efficiency compared to traditional heating.

Demethylation and Final Functional Group Modifications

Boron Tribromide-Mediated O-Demethylation

O-Methyl protecting groups are cleaved using boron tribromide (BBr₃) in dichloromethane. For example, demethylation of 72 with BBr₃ at −78°C to room temperature yields the target pyrimidinone with >90% purity. This step is sensitive to moisture, necessitating strict anhydrous conditions.

Hydrolysis and Condensation Reactions

Hydrolysis of nitriles or esters to carboxylic acids is achieved using concentrated sulfuric acid or aqueous NaOH. Intermediate 74 , a 2-hydrazinyl-5-cyanopyrimidinone, undergoes condensation with acetylacetone in acetic acid-ethanol at 85°C to form the pyrazole ring. Subsequent hydrolysis with H₂SO₄ converts nitriles to amides (28 ), which are further nitrosated to carboxylic acids (29 ).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates key steps. For example, coupling methyl 2,6-dichloropyrimidine-4-carboxylate (70 ) with 3,5-dimethylpyrazole under microwave heating (130°C, 15 minutes) achieves near-quantitative conversion to acid 71 . This method reduces reaction times from hours to minutes while maintaining yields above 85%.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)TimeAdvantagesLimitations
Acid-catalyzed cyclizationAcetic anhydride, H₃PO₄, reflux50–654–6 hoursSimple setup, low costModerate yields, decomposition risk
Suzuki couplingPd(PPh₃)₄, aryl boronic acid70–852–4 hoursHigh regioselectivityRequires inert atmosphere
Microwave demethylationBBr₃, CH₂Cl₂, microwave>9015 minutesRapid, high purityMoisture-sensitive
Buchwald-Hartwig aminationPd₂(dba)₃, xantphos, Cs₂CO₃75–801–2 hoursEfficient N-functionalizationHigh catalyst loading

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the 4- and 6-positions of the pyrimidinone core necessitate careful ligand selection (e.g., xantphos over PPh₃).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) remains the standard for isolating pure products, though recrystallization from ethanol improves scalability.

  • Scalability : Microwave methods, while efficient, face challenges in large-scale reactors due to uneven heating. Traditional thermal methods remain preferred for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the core structure .

Scientific Research Applications

Anticancer Activity

1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one has been studied for its anticancer properties, particularly as a part of the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that derivatives of this compound exhibit broad-spectrum anticancer activity.

Case Study: Antitumor Activity

A study published in Molecules explored the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound exhibited significant inhibitory activity against various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
1a2.24A549 (lung)
1a13.9HepG2 (liver)
1d1.74MCF-7 (breast)
Doxorubicin9.20A549 (lung)

The results indicated that the compound induced apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as a novel class of anticancer agents .

Additional Therapeutic Applications

Beyond oncology, research has indicated potential applications of this compound in other therapeutic areas:

  • Neuroprotection : Some studies suggest that pyrazolo[4,3-d]pyrimidine derivatives may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
  • Antiviral Activity : There is emerging evidence that compounds within this class may exhibit antiviral properties against specific viral infections.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Anticancer Activity

  • 5-Substituted Derivatives: Microwave-synthesized 5-substituted analogs (e.g., 5-(2-ethoxyphenyl)-1-methyl-3-propyl derivatives) exhibit potent mTOR inhibitory activity, with IC₅₀ values in the nanomolar range. The 5-aryl or alkyl substituents enhance target binding through hydrophobic interactions .
  • This highlights the critical role of substituent size and position in bioactivity .

Coagulation Factor Xa Inhibition

  • 1-(4-Methoxyphenyl) Derivatives : These compounds demonstrate high potency (Ki < 1 nM) against factor Xa, attributed to the 4-methoxyphenyl group at position 1, which occupies the S1 pocket of the enzyme .
  • 1,3-Dimethyl Analog : The absence of a bulky aromatic substituent at position 1 likely reduces factor Xa affinity, emphasizing the necessity of a phenyl-based P1 moiety for this target .

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

  • Antitubercular Activity : Derivatives with a substituted phenyl group at C-3 (e.g., compound 77) inhibit Mycobacterium tuberculosis by targeting cell wall biosynthesis. The 1,3-dimethyl analog’s smaller substituents may limit steric compatibility with bacterial targets compared to bulkier aryl groups .
  • Synthetic Methods: Ultrasonic irradiation in aqueous-alcohol media improves yields for pyrazolo[1,5-a]pyrimidinones, contrasting with the microwave-based routes used for pyrazolo[4,3-d]pyrimidinones .

Pyrido[2,3-d]pyrimidin-7(8H)-ones

  • Kinase Inhibition: Palbociclib, a pyrido[2,3-d]pyrimidin-7(8H)-one, is an FDA-approved CDK4/6 inhibitor. Substitutions at C-2 and C-4 are critical for selectivity, a feature less explored in pyrazolo[4,3-d]pyrimidinones .
  • Structural Flexibility: The pyrido scaffold’s fused pyridine-pyrimidine system allows broader substitution patterns, whereas the pyrazolo[4,3-d]pyrimidinone core is more constrained, limiting diversity at certain positions .

Phosphodiesterase (PDE) Inhibition

  • BIPPO (5-Benzyl-3-isopropyl Derivative) : Enhances PKG activity by increasing cyclic GMP levels, demonstrating the importance of lipophilic substituents at positions 3 and 5 for PDE modulation .
  • 1,3-Dimethyl Derivative : Smaller methyl groups may reduce PDE affinity compared to BIPPO’s benzyl and isopropyl groups, suggesting a trade-off between metabolic stability and target engagement .

Antiproliferative Mechanisms

    Biological Activity

    1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo-pyrimidine structure, which is recognized for its potential as a scaffold in the development of various pharmacologically active agents.

    • Molecular Formula : C₇H₈N₄O
    • Molecular Weight : 164.16 g/mol
    • CAS Number : 51222-27-6

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

    Anticancer Activity

    Research has demonstrated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

    • A study showed that certain derivatives could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines (MDA-MB-468) by 18.98-fold compared to controls .
    • The mechanism involves the upregulation of caspase-3 levels, indicating activation of apoptotic pathways .

    Enzyme Inhibition

    This compound has also been investigated for its ability to inhibit other enzymes critical in cancer progression:

    • It has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth and metastasis .

    Case Studies

    Case Study 1: Antitumor Activity
    In a study evaluating a series of pyrazolo[4,3-d]pyrimidine derivatives, compounds similar to this compound demonstrated significant activity against the NCI 60 human tumor cell line panel. The most potent derivatives were further assessed using the MTT assay against breast cancer cell lines and showed promising results in inhibiting cell proliferation while sparing normal cells .

    Case Study 2: Mechanistic Insights
    Another investigation focused on the molecular docking of pyrazolo[4,3-d]pyrimidine derivatives with key proteins involved in cancer signaling pathways. The binding energies indicated strong interactions with CDKs and EGFR, supporting their role as effective inhibitors in cancer therapy .

    Comparative Biological Activity Table

    Compound NameBiological ActivityTarget Enzyme/PathwayReference
    This compoundAnticancer (apoptosis induction)Cyclin-dependent kinases (CDKs)
    Pyrazolo[4,3-d]pyrimidine derivative XInhibition of EGFREpidermal growth factor receptor
    Pyrazolo[4,3-d]pyrimidine derivative YAntiproliferative effectsVarious kinases

    Q & A

    Basic: What are the optimal synthetic routes for 1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one?

    Answer:
    The compound can be synthesized via nucleophilic substitution or multicomponent reactions. A validated method involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine derivatives under acid catalysis. For example:

    • Step 1: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) and methylamine (3 equiv.) in isopropanol with 3 drops of conc. HCl.
    • Step 2: Reflux for 12–48 hours, monitor via TLC.
    • Step 3: Neutralize with NH4_4OH, extract with CHCl3_3, and recrystallize from methanol (yields: 27–86%) .

    For multicomponent approaches, combine aldehydes, malononitrile, and methyl-substituted amines in formamide under nitrogen, heating at 100–150°C for 24–30 hours .

    Basic: How can purity and structural integrity be confirmed post-synthesis?

    Answer:
    Use a combination of analytical techniques:

    • NMR Spectroscopy: Key signals include aromatic protons (δ 8.2–8.3 ppm for pyrimidine H-2) and NH/CH3_3 groups (e.g., δ 2.5–3.0 ppm for methyl substituents) .
    • HRMS: Confirm molecular ion peaks (e.g., m/z 211.0978 for C12_{12}H11_{11}N4_4) .
    • HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% recommended).

    Advanced: How do substituents (e.g., methyl groups) influence bioactivity?

    Answer:
    The 1,3-dimethyl configuration enhances metabolic stability and kinase selectivity. For example:

    • Methyl at Position 1: Reduces off-target interactions with ATP-binding pockets (e.g., lower IC50_{50} for JAK2 vs. EGFR) .
    • Methyl at Position 3: Increases lipophilicity (logP ~2.1), improving blood-brain barrier penetration .

    Methodological Tip: Perform molecular docking (AutoDock Vina) to compare binding affinities against wild-type and mutant kinases .

    Advanced: How to resolve contradictions in reported synthesis yields (e.g., 27% vs. 86%)?

    Answer:
    Discrepancies arise from reaction duration, solvent polarity, and amine nucleophilicity. Mitigate via:

    • DoE Optimization: Vary temperature (80–150°C), time (12–48 h), and solvent (isopropanol vs. DMF) .
    • Kinetic Studies: Use in-situ FTIR to track intermediate formation (e.g., pyrrole intermediates at 1650 cm1^{-1}) .

    Basic: What solvents and conditions ensure compound stability?

    Answer:

    • Storage: -20°C in amber vials under argon to prevent oxidation.
    • Solubility: DMSO (>10 mg/mL) for biological assays; avoid aqueous buffers at pH >8 due to hydrolysis .

    Advanced: How to design SAR studies for pyrazolo-pyrimidine derivatives?

    Answer:

    • Scaffold Modification: Introduce halogens (Cl, F) at position 4 to enhance kinase inhibition (e.g., 4-Cl derivative IC50_{50} = 12 nM vs. JAK3) .
    • Functional Assays: Test phosphodiesterase (PDE5) inhibition via cAMP/cGMP ELISA kits, comparing IC50_{50} values against sildenafil derivatives .

    Basic: What are the key challenges in scaling up synthesis?

    Answer:

    • Byproduct Formation: Optimize stoichiometry (amine:chloropyrimidine ratio ≥3:1) to minimize unreacted starting material .
    • Purification: Use silica gel chromatography (hexane/EtOAc 3:1) or recrystallization (ethanol/water) .

    Advanced: How to validate target engagement in cellular models?

    Answer:

    • Cellular Thermal Shift Assay (CETSA): Treat cells with 10 µM compound, lyse, and heat (37–65°C). Detect stabilized kinases via Western blot .
    • Kinase Profiling: Use Eurofins KinaseProfiler™ to screen 140+ kinases at 1 µM compound concentration .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.